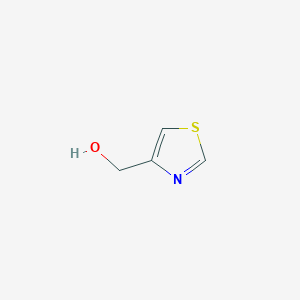

4-Hydroxymethylthiazole

Beschreibung

Historical Context and Significance of the Thiazole (B1198619) Ring System

The journey into the world of thiazole chemistry began in 1887, with the pioneering work of Arthur Rudolf Hantzsch and J. H. Weber. Their formal introduction of the thiazole nomenclature laid the groundwork for over a century of research into this fascinating five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The thiazole ring is not merely a synthetic curiosity; it is a recurring motif in nature, most notably as a component of vitamin B1 (thiamine). nih.gov This discovery was a significant catalyst for the intensive investigation of thiazole derivatives.

The significance of the thiazole ring system in medicinal chemistry cannot be overstated. Its unique structural and electronic properties make it a "privileged scaffold" in drug discovery. Thiazole-containing compounds exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. analis.com.my This versatility has led to the incorporation of the thiazole moiety into numerous clinically approved drugs. analis.com.my The aromatic nature of the thiazole ring, coupled with the presence of both an electron-donating sulfur atom and an electron-accepting imine group, contributes to its diverse reactivity and ability to interact with various biological targets. analis.com.my

Overview of 4-Hydroxymethylthiazole as a Research Subject

Within the broad family of thiazole derivatives, this compound has emerged as a valuable and versatile research subject. Its chemical structure, featuring a hydroxymethyl group at the 4-position of the thiazole ring, provides a key functional handle for a wide array of chemical transformations. This makes it a crucial building block in organic synthesis, serving as a precursor for more complex molecules. vulcanchem.com

The presence of the hydroxymethyl group imparts specific chemical properties to the molecule. It enhances solubility in polar solvents and allows for straightforward derivatization through reactions such as oxidation to the corresponding aldehyde or carboxylic acid, or esterification. cymitquimica.com These transformations open up pathways to a multitude of derivatives with potentially enhanced or novel biological activities.

Research has demonstrated that derivatives of this compound are of significant interest. For instance, (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is a key intermediate in the synthesis of more complex heterocyclic compounds. Furthermore, the coupling of 2-bromo-4-hydroxymethylthiazole with other molecules has been utilized to construct novel skeletons for potential fungicidal candidates. acs.org The compound itself, and its derivatives, have been investigated for a range of potential applications, including their use in the development of antimicrobial agents. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7036-04-6 | chemicalbook.com |

| Molecular Formula | C₄H₅NOS | chemicalbook.com |

| Molecular Weight | 115.15 g/mol | chemicalbook.comchemscene.com |

| Melting Point | 112-114 °C | chemicalbook.comlookchem.com |

| IUPAC Name | (1,3-thiazol-4-yl)methanol | |

| InChI Key | WQVOUANKVCYEIQ-UHFFFAOYSA-N |

Table 2: Research Applications of this compound and its Derivatives

| Application Area | Description | Key Derivatives | Source |

| Synthetic Intermediate | Serves as a versatile building block for the synthesis of more complex molecules due to the reactive hydroxymethyl group. | 2-Bromo-4-hydroxymethylthiazole, (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester | vulcanchem.comacs.org |

| Medicinal Chemistry | Precursor for compounds with potential biological activities, including antimicrobial and anticancer properties. | 2-Aryl-4-hydroxymethylthiazole derivatives, N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives | acs.orgsmolecule.comontosight.aikoreascience.kr |

| Materials Science | The thiazole core is explored for applications in materials with specific electronic properties. | Polyethers containing 2-aryl-4-hydroxymethylthiazole | koreascience.kr |

Research Gaps and Future Directions for this compound Studies

Despite the utility of this compound as a synthetic building block, there remain several underexplored areas of research. A significant portion of the existing literature focuses on the synthesis and biological evaluation of its derivatives, while the intrinsic biological activities of the parent compound, this compound, are less well-documented. A systematic investigation into its own potential pharmacological effects could reveal new applications.

Furthermore, while the synthesis of various derivatives is a well-established area, there is an ongoing need for the development of more efficient and environmentally friendly synthetic methodologies. mdpi.com This includes the exploration of novel catalytic systems and one-pot reactions to streamline the production of complex molecules derived from this compound.

Future research could also focus on the following areas:

Expanded Biological Screening: A comprehensive screening of this compound and a wider range of its simple derivatives against diverse biological targets could uncover novel therapeutic leads.

Structure-Activity Relationship (SAR) Studies: More detailed SAR studies on derivatives of this compound are needed to better understand how modifications to the core structure influence biological activity. This would enable the rational design of more potent and selective compounds.

Material Science Applications: The potential of this compound-based polymers and materials for applications in electronics, sensors, or as functional coatings remains largely unexplored.

Computational Studies: In-depth computational modeling can provide valuable insights into the electronic properties and reactivity of this compound and its derivatives, guiding synthetic efforts and predicting biological interactions. nycu.edu.tw

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-thiazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVOUANKVCYEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376816 | |

| Record name | 4-Hydroxymethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7036-04-6 | |

| Record name | 4-Hydroxymethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-thiazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Hydroxymethylthiazole

Classical Synthetic Routes to 4-Hydroxymethylthiazole

Traditional methods for synthesizing this compound often rely on foundational organic reactions, including the transformation of halogenated precursors and the reduction of oxygenated functional groups.

Preparation from Halomethylthiazoles

A primary classical route to this compound involves the hydrolysis of a corresponding halomethylthiazole. This nucleophilic substitution reaction replaces a halogen atom on the methyl group with a hydroxyl group.

A well-documented procedure involves the treatment of 4-chloromethylthiazole with an aqueous acid. google.com For instance, refluxing 4-chloromethylthiazole with a mixture of concentrated hydrochloric acid and water results in the formation of this compound. google.com Following the reaction, the product can be isolated by neutralization with a base like potassium carbonate and subsequent extraction with an organic solvent such as ethyl acetate (B1210297). google.com This method is effective, with reported yields as high as 87%. google.com The versatility of this approach is demonstrated by its applicability to various monohalomethylthiazoles, including 4-bromomethylthiazole, to yield the corresponding hydroxymethylthiazole. google.com

Table 1: Synthesis of this compound from 4-Chloromethylthiazole

| Reactant | Reagents | Conditions | Product | Yield |

|---|

This hydrolysis can also be applied to di-halogenated thiazoles as part of a multi-step synthesis. For example, the synthesis of 5-hydroxymethylthiazole (B23344) involves the hydrolysis of 2-chloro-5-chloromethylthiazole (B146395) to form 2-chloro-5-hydroxymethylthiazole as an intermediate, which is then dehalogenated.

Reduction of Thiazole (B1198619) Carboxylic Esters and Aldehydes

Another fundamental approach is the reduction of a carboxyl or aldehyde group at the 4-position of the thiazole ring. This method utilizes powerful reducing agents to convert the oxidized functional group to a primary alcohol.

The reduction of thiazole-4-carboxylic acid esters is a common strategy. For example, 2-benzyl-4-thiazolecarboxylic acid methyl ester can be reduced using lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) to produce 2-benzyl-4-hydroxymethylthiazole. prepchem.com Similarly, other reducing agents such as sodium borohydride (B1222165) (NaBH₄), often in the presence of a Lewis acid like aluminum chloride (AlCl₃), are used to reduce thiazole esters to their corresponding hydroxymethyl derivatives. google.comresearchgate.net While effective, these methods often employ pyrophoric reagents and may not be ideal for large-scale industrial production due to cost and safety concerns. researchgate.netnih.govmdpi.com

The reduction of thiazole aldehydes is also a viable pathway. In a synthesis of 5-hydroxymethylthiazole, the intermediate 2,4-dibromo-5-formylthiazole is reduced to 2,4-dibromo-5-(hydroxymethyl)thiazole using sodium borohydride in methanol (B129727) at low temperatures. tandfonline.com The resulting halogenated hydroxymethylthiazole can then be dehalogenated in a subsequent step. tandfonline.com

Table 2: Reduction of Thiazole Derivatives to Hydroxymethylthiazoles

| Starting Material | Reducing Agent(s) | Product |

|---|---|---|

| 2-Benzyl-4-thiazolecarboxylic acid methyl ester | Lithium aluminum hydride (LiAlH₄) | 2-Benzyl-4-hydroxymethylthiazole prepchem.com |

| 4-Methyl-thiazole-5-carboxylic acid ethyl ester | Sodium borohydride (NaBH₄), Aluminum chloride (AlCl₃) | 4-Methyl-5-hydroxymethyl-thiazole google.com |

| 2,4-Dibromo-5-formylthiazole | Sodium borohydride (NaBH₄) | 2,4-Dibromo-5-(hydroxymethyl)thiazole tandfonline.com |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and environmentally friendly methods for producing thiazole derivatives. These include catalytic hydrogenations and green chemistry techniques like solvent-free and microwave-assisted reactions.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a powerful technique used for various transformations in thiazole chemistry, including dehalogenation and the reduction of functional groups. This method often offers cleaner reactions and easier product isolation compared to using stoichiometric metal hydrides.

In the context of hydroxymethylthiazole synthesis, catalytic hydrogenation is particularly useful for the dehalogenation of halogenated hydroxymethylthiazole intermediates. For instance, 5-hydroxymethylthiazole has been successfully synthesized by the catalytic hydrogenation of 2,4-dibromo-5-(hydroxymethyl)thiazole. tandfonline.com The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, achieving an excellent yield of 94%. tandfonline.com Similarly, the dechlorination of 2-chloro-5-hydroxymethylthiazole can be accomplished with catalysts like Pd/C or Raney Nickel to yield 5-hydroxymethylthiazole. google.comepo.org

Catalytic hydrogenation is also employed to reduce other functional groups. The Rosenmund reduction, which involves the hydrogenation of an acid chloride using a poisoned palladium catalyst (e.g., Pd/BaSO₄), has been adapted for the synthesis of thiazole aldehydes, which are direct precursors to hydroxymethylthiazoles. nih.govmdpi.com This method is considered more eco-friendly and suitable for industrial production than many classical reduction methods. nih.gov

Grinding-Based and Solvent-Free Syntheses of Thiazole Derivatives

In line with the principles of green chemistry, solvent-free and grinding-based methods have emerged as highly efficient and environmentally benign alternatives for the synthesis of the thiazole core. scispace.comnih.gov These techniques reduce or eliminate the need for volatile organic solvents, leading to less waste and often shorter reaction times. researchgate.net

The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide, is particularly amenable to these solvent-free conditions. organic-chemistry.org For example, various 2,4-disubstituted thiazoles can be prepared by simply grinding the corresponding phenacyl bromide with thioacetamide (B46855) at room temperature, resulting in good yields without the need for a solvent or catalyst. researchgate.net This approach, known as mechanochemistry, uses mechanical force to initiate chemical reactions.

While direct synthesis of this compound using this method is not prominently documented, the general applicability of grinding for creating the thiazole ring is well-established. nih.govtandfonline.comresearchgate.net For instance, a mixture of an α-haloketone and thiourea (B124793), wetted with a few drops of ethanol, can be ground in a mortar and pestle to produce thiazole derivatives in high yields. scispace.comresearchgate.net This methodology offers significant advantages, including simplified work-up procedures, reduced environmental impact, and high efficiency. scispace.comnih.gov

Table 3: Examples of Solvent-Free and Grinding Syntheses of Thiazole Derivatives

| Reactants | Method | Conditions | Product Type |

|---|---|---|---|

| α-Haloketones, Thiourea, o-Hydroxybenzaldehyde | Grinding in mortar and pestle | Room temperature | Substituted Thiazoles scispace.comresearchgate.net |

| Phenacyl bromide, Thioacetamide | Grinding | Room temperature | 2,4-Disubstituted Thiazoles researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in modern synthetic chemistry, offering dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netrsc.org

The synthesis of the thiazole ring via the Hantzsch reaction is significantly accelerated under microwave irradiation. researchgate.net Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. nih.govnih.gov For example, the reaction of o-chloroacetophenone, iodine, and thiourea under microwave irradiation produces 4-(o-chlorophenyl)-2-aminothiazole in high yield within minutes. nih.gov This approach often proceeds under solvent-free conditions, further enhancing its green credentials. nih.gov

The application of microwave energy provides a rapid and efficient way to heat the reaction mixture, leading to faster reaction rates and often higher selectivity. researchgate.net Although specific examples detailing the microwave-assisted synthesis of this compound are not abundant, the widespread success of MAOS for a variety of other thiazole derivatives suggests its potential as a powerful method for the synthesis of this target compound as well. nih.govresearchgate.netmdpi.com

Synthesis of Derivatized this compound Compounds

The functionalization of the this compound scaffold, particularly at the 2-position, is crucial for modulating the biological activity and physicochemical properties of the resulting molecules. Various synthetic strategies have been developed to introduce a diverse range of substituents onto the thiazole ring.

The most prevalent method for constructing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. sciencescholar.usresearchgate.net This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. To obtain a this compound derivative, a common precursor for the α-halocarbonyl component is 1,3-dichloroacetone (B141476). The initial product of the Hantzsch reaction is a 2-substituted-4-chloromethylthiazole, which is subsequently hydrolyzed to the desired this compound.

For example, the reaction of a substituted thiobenzamide (B147508) with 1,3-dichloroacetone yields the corresponding 2-aryl-4-chloromethylthiazole. This intermediate can then be converted to the final product, 2-aryl-4-hydroxymethylthiazole, through nucleophilic substitution with a hydroxide (B78521) source or by using a carboxylate salt followed by hydrolysis. A simple and convenient protocol for preparing 2,4-disubstituted thiazoles involves the condensation of α-halo carbonyl compounds with thioamides at room temperature under grinding conditions, which can offer good yields in a solvent-free environment. researchgate.net

Below is a table of representative 2-substituted-4-hydroxymethylthiazole derivatives and related compounds synthesized through such methods.

| Compound Name | Reactants | Synthesis Method | Reference |

| 2-Aryl-4-hydroxymethylthiazole | Substituted Thiobenzamide, 1,3-Dichloroacetone | Hantzsch Synthesis followed by Hydrolysis | researchgate.net |

| 2-Aminothiazole Derivatives | Thiourea, Substituted Phenacyl Bromides | Hantzsch Synthesis | sciencescholar.us |

| 2-Pyridyl-4-phenyl-thiazoles | Pyridine-carbothioamide, 4-Substituted Phenacyl Bromides | Hantzsch Synthesis | researchgate.net |

The direct conversion of a pyridylthiazole to a this compound analogue, for instance through formylation, is not a commonly reported pathway in the reviewed literature. Instead, the synthesis of thiazoles bearing a pyridyl substituent is typically achieved by incorporating the pyridine (B92270) moiety from the start of the synthetic sequence, most commonly through the Hantzsch thiazole synthesis. researchgate.netfarmaciajournal.com

In this approach, a pyridine-containing thioamide, such as pyridine-4-carbothioamide, serves as one of the key building blocks. farmaciajournal.com This is reacted with an appropriate α-halocarbonyl compound that provides the C4 and C5 atoms of the thiazole ring, along with the 4-position substituent. To generate a 4-hydroxymethyl group, a protected α-halocarbonyl precursor is often required. For instance, reacting pyridine-2-carbothioamide (B155194) with 1,3-dichloroacetone would produce 2-(pyridin-2-yl)-4-chloromethylthiazole, which can be hydrolyzed to 2-(pyridin-2-yl)-4-hydroxymethylthiazole. This versatile strategy allows for the creation of a wide range of 2-pyridyl-4-substituted thiazoles by varying both the thioamide and the α-halocarbonyl partner. researchgate.net

The following table summarizes the synthesis of pyridyl-thiazole derivatives using this bottom-up approach.

| Product Class | Key Reactants | General Method | Reference |

| 2-Pyridyl-4-phenyl-thiazoles | Pyridine-carbothioamides, 4-Substituted Phenacyl Bromides | Hantzsch Thiazole Synthesis | researchgate.net |

| Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate | Pyridine-4-carbothioamide, Ethyl 2-chloro-3-oxobutanoate | Hantzsch Thiazole Synthesis | farmaciajournal.com |

Specific synthetic procedures for the isotope labeling of this compound are not extensively detailed in the surveyed scientific literature, which more commonly reports the labeling of the 5-hydroxymethylthiazole isomer. researchgate.netresearchgate.net However, established synthetic routes to the thiazole core, like the Hantzsch synthesis, can be readily adapted for the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

A plausible strategy for preparing isotope-labeled this compound would involve using a labeled precursor in the Hantzsch reaction. This could be achieved in one of two primary ways:

Using a Labeled Thioamide: Starting with an isotopically enriched thioformamide (B92385) (for an unsubstituted C2) or a labeled substituted thioamide. For example, ¹⁵N-thioformamide would introduce a ¹⁵N atom into the thiazole ring.

Using a Labeled α-Halocarbonyl: Employing a labeled version of 1,3-dichloroacetone or a similar three-carbon building block. For instance, using 1,3-dichloroacetone-¹³C₃ would result in a 4-chloromethylthiazole with ¹³C atoms at positions 4, 5, and the exocyclic methylene (B1212753) carbon, which can then be hydrolyzed to the corresponding labeled this compound.

The synthesis of deuterated analogues can often be achieved through base-catalyzed H-D exchange on a suitable precursor molecule or by using deuterated reagents during the synthesis. nih.gov These general principles of isotope labeling allow for the custom synthesis of labeled this compound for use in mechanistic studies or as internal standards in quantitative mass spectrometry. nih.govprinceton.edu

Mechanistic Investigations of Formation Reactions

The primary pathway for the formation of the this compound core is the Hantzsch thiazole synthesis, a reaction first reported by Arthur Hantzsch in 1887. researchgate.netwikipedia.org The mechanism of this reaction is a well-established example of condensation chemistry leading to a heterocyclic system.

The reaction proceeds through the following key steps:

Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the α-haloketone (e.g., 1,3-dichloroacetone). This forms an acyclic S-alkylated intermediate.

Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the original α-haloketone moiety. This step forms the five-membered hydroxythiazoline ring intermediate.

Dehydration: The final step is the acid-catalyzed dehydration (elimination of a water molecule) from the hydroxythiazoline intermediate. This elimination results in the formation of a double bond within the ring, leading to the stable, aromatic thiazole product.

This mechanistic pathway explains the formation of various 2,4-disubstituted thiazoles. researchgate.net When 1,3-dichloroacetone is used, the resulting product is a 4-chloromethylthiazole, which serves as a direct precursor to this compound via subsequent nucleophilic substitution of the chlorine atom.

Advanced Spectroscopic and Analytical Characterization of 4 Hydroxymethylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For 4-hydroxymethylthiazole and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. In this compound, the key protons are those on the thiazole (B1198619) ring and the hydroxymethyl substituent.

The ¹H NMR spectrum of this compound derivatives typically displays characteristic signals. For instance, in a derivative like 2-dimethylaminomethyl-4-hydroxymethylthiazole, the proton at the 5-position (H-5) of the thiazole ring appears as a singlet around δ 7.17 ppm. prepchem.com The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group are observed as a doublet at approximately δ 4.73 ppm, with the coupling arising from the adjacent hydroxyl proton. prepchem.com The hydroxyl proton itself often appears as a broad signal, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.

In the case of 2-(2'-hydroxyphenyl)-4-hydroxymethylthiazole, a derivative known as Aeruginol, the H-5 proton of the thiazole ring resonates as a singlet at δ 7.17 ppm, while the methylene protons of the hydroxymethyl group appear as a singlet at δ 4.83 ppm. researchgate.net The exact chemical shifts can vary based on the solvent used and the specific substituents on the thiazole ring. oregonstate.edulibretexts.org

Below is a table summarizing typical ¹H NMR chemical shifts for the this compound moiety based on reported data for its derivatives.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-5 (thiazole ring) | 7.1 - 7.8 | Singlet (s) | Position is sensitive to substituents at C2 and C4. |

| -CH₂- (methylene) | 4.5 - 4.9 | Singlet (s) or Doublet (d) | Appears as a singlet if there is no coupling to the -OH proton, or a doublet if coupling is present. |

| -OH (hydroxyl) | Variable (2.0 - 5.5) | Broad Singlet (br s) or Triplet (t) | Chemical shift and multiplicity are highly variable and depend on experimental conditions. |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. pressbooks.pub Although the ¹³C isotope has a low natural abundance (~1.1%), techniques like broadband proton decoupling allow for the acquisition of simplified spectra where each unique carbon atom appears as a single line. libretexts.org

For this compound, distinct signals are expected for the three carbons of the thiazole ring and the carbon of the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and sulfur atoms and the substitution pattern. libretexts.org The carbon atom attached to the hydroxyl group (C-CH₂OH) typically resonates in the range of δ 55-65 ppm. The thiazole ring carbons have characteristic shifts, with C2 generally appearing furthest downfield due to its position between two heteroatoms, followed by C4 and C5.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups, confirming the assignments made in a standard ¹³C NMR spectrum. libretexts.org

The table below provides predicted and literature-based ¹³C NMR chemical shifts for the this compound core.

| Carbon | Typical Chemical Shift (δ, ppm) | Notes |

| C2 (thiazole ring) | 150 - 160 | Most deshielded carbon in the ring. |

| C4 (thiazole ring) | 145 - 155 | Attached to the hydroxymethyl group. |

| C5 (thiazole ring) | 110 - 120 | Typically the most shielded ring carbon. |

| -CH₂OH (methylene) | 55 - 65 | Characteristic shift for a carbon singly bonded to oxygen. |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. wikipedia.org

Electrospray Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (a common technique, though often the acronym EIMS is used interchangeably with EI-MS for Electron Impact Mass Spectrometry) is a hard ionization method that involves bombarding a sample with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. uni-saarland.de

For thiazole derivatives, EIMS analysis reveals characteristic fragmentation pathways. nih.gov Common fragmentation of this compound would be expected to include:

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the thiazole ring and the hydroxymethyl group, resulting in a fragment corresponding to the loss of a ·CH₂OH radical (mass loss of 31 amu).

Ring cleavage: The thiazole ring itself can break apart, leading to smaller, characteristic fragments.

Loss of H₂O: Dehydration can occur, leading to a peak at M-18.

The analysis of these fragmentation patterns helps in confirming the structure of newly synthesized thiazole derivatives. vulcanchem.comlibretexts.org

High-Resolution Mass Spectrometry (HR-EIMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), provides highly accurate mass measurements, typically to four or more decimal places. measurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. shimadzu.com

For this compound (C₄H₅NOS), the exact mass can be calculated and compared to the experimentally measured value to confirm its elemental composition. HRMS is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). This technique is a standard method for the characterization of novel natural products and synthetic compounds, including derivatives of this compound. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography with the mass analysis capabilities of mass spectrometry. emerypharma.com This method is instrumental in the analysis of this compound and its derivatives, enabling their identification and quantification within complex mixtures. emerypharma.comdtu.dk

In a typical LC-MS analysis, the sample is first introduced into an HPLC system, where individual components are separated based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. The separated components then elute from the column and enter the ion source of the mass spectrometer. Here, molecules are ionized, commonly using techniques like electrospray ionization (ESI), which is well-suited for polar molecules like thiazole derivatives. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing highly specific molecular weight information. emerypharma.com

LC-MS is particularly valuable for:

Metabolite Identification: In drug discovery and development, LC-MS is used to identify the metabolites of thiazole-based compounds following incubation with biological matrices like liver microsomes. nih.gov

Degradation Product Analysis: The technique is effective in identifying and structuring unknown degradation products, as demonstrated in studies on the photo-degradation of thiazole-containing pharmaceuticals. researchgate.net

Reaction Monitoring: Synthesis of thiazole derivatives can be monitored using LC-MS to confirm the presence of the desired product and identify any byproducts. nih.gov

Tandem mass spectrometry (LC-MS/MS) further enhances analytical power by allowing for the fragmentation of selected precursor ions to generate characteristic product ions. This process provides detailed structural information, aiding in the unambiguous identification of the analyte. emerypharma.com

Table 1: Illustrative LC-MS Parameters for Thiazole Derivative Analysis

| Parameter | Description | Example from Literature (for related compounds) |

|---|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | Agilent 1200 series, Bruker Esquire 6000plus nih.gov |

| Column | Typically reversed-phase, such as C18 | Phenomenex Luna C18 (150 mm × 4.6 mm, 5 μm) nih.gov |

| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous solvent, often with an additive like formic acid to aid ionization. waters.com | Acetonitrile and water with 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI), suitable for polar thiazole derivatives. | ESI in positive or negative ion mode. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole (QqQ) dtu.dkrsc.org | ESI-TOF, Triple Quadrupole (QqQ) dtu.dknih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum provides a unique "fingerprint" of the molecule's functional groups. researchgate.net

For this compound, IR spectroscopy is used to confirm the presence of its key structural features: the hydroxyl group, the thiazole ring, and the associated C-H bonds. The analysis of related thiazole derivatives in the literature provides a strong basis for assigning the characteristic absorption bands. cdnsciencepub.comvulcanchem.com

Key expected absorption bands for this compound include:

O-H Stretching: A broad and strong absorption band is expected in the region of 3300-3500 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group in the hydroxymethyl substituent. vulcanchem.com

C-H Stretching: Aromatic C-H stretching from the thiazole ring typically appears around 3000-3100 cm⁻¹. vulcanchem.com

C=N and C=C Stretching: The thiazole ring contains both C=N and C=C bonds, which give rise to characteristic stretching vibrations in the 1500-1650 cm⁻¹ region. researchgate.netvulcanchem.com

C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the primary alcohol group is typically observed in the 1050-1150 cm⁻¹ range. vulcanchem.com

These assignments are consistent with experimental and theoretical studies on various thiazole derivatives, which have mapped the vibrational modes of the thiazole skeleton and its substituents. rsc.orgulpgc.es

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3300 - 3500 (broad) | vulcanchem.com |

| Thiazole Ring | C-H Stretch | 3000 - 3100 | vulcanchem.com |

| Thiazole Ring | C=N and C=C Stretch | 1500 - 1650 | researchgate.netvulcanchem.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. oecd.orgoecd.org This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The UV-Vis spectrum provides information about the electronic structure of a molecule, particularly the presence of conjugated π-systems. Aromatic heterocyclic compounds like this compound exhibit characteristic UV absorption bands. nih.gov

The interaction of light with certain thiazole derivatives can lead to interesting photophysical phenomena, such as fluorescence and excited-state intramolecular proton transfer (ESIPT). nih.govcyu.fr These properties are highly dependent on the molecular structure and the surrounding environment.

Absorption and Fluorescence Wavelengths

Fluorescence is the emission of a photon from a molecule that has been electronically excited. libretexts.org The emitted photon is typically of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. cyu.fr The specific wavelengths of maximum absorption (λ_abs) and fluorescence (λ_em) are key characteristics of a fluorescent molecule.

Theoretical studies on derivatives such as 2-(2'-hydroxyphenyl)-4-hydroxymethyl-thiazole have been conducted to calculate their photophysical properties. nih.gov These studies provide insight into the electronic transitions involved. The absorption of UV light promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). Following a rapid vibrational relaxation to the lowest vibrational level of the S₁ state, the molecule can return to the ground state by emitting a fluorescent photon. libretexts.org

Table 3: Calculated Photophysical Data for a this compound Derivative Data for 2-(2'-hydroxyphenyl)-4-hydroxymethyl-thiazole, a structurally related compound.

| Property | Wavelength (nm) | Transition | Reference |

|---|---|---|---|

| Absorption (λ_abs) | 329 | S₀ → S₁ | nih.gov |

| Fluorescence (λ_em) | 521 | S₁ → S₀ | nih.gov |

Excited-State Intramolecular Proton Transfer (ESIPT) Processes

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor (like a thiazole nitrogen atom) in close proximity, linked by an intramolecular hydrogen bond. cyu.fr Upon photoexcitation, the acidity and basicity of the donor and acceptor sites can change dramatically, triggering an ultrafast transfer of a proton within the molecule. rsc.org

This process creates an excited-state tautomer (the keto form) which is structurally distinct from the initial (enol) form. The keto tautomer then fluoresces, typically at a much longer wavelength (a large Stokes shift) compared to the normal fluorescence of the enol form, before relaxing back to the ground-state enol form. cyu.frccspublishing.org.cn

Theoretical investigations on 2-(2'-hydroxyphenyl)-4-hydroxymethyl-thiazole have shown that it is a candidate for ESIPT. nih.gov The study indicates that the intramolecular hydrogen bond in the first excited state (S₁) is strengthened, and the potential energy barrier for the proton transfer is low, facilitating the ESIPT process. nih.gov This property makes such derivatives interesting for applications as fluorescent probes and sensors. ccspublishing.org.cnresearchgate.net

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and are widely used to determine the purity of chemical compounds. nih.gov For non-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of compounds. acs.org It is routinely used to assess the purity of synthesized this compound and its derivatives. jptcp.comnih.gov

The principle of HPLC involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is achieved because different components in the sample have different affinities for the stationary phase, causing them to travel through the column at different speeds. nih.gov A detector, commonly a UV-Vis detector, measures the absorbance of the eluate, producing a chromatogram where each peak corresponds to a different component. The area of a peak is proportional to the concentration of that component, allowing for quantitative analysis.

Validation of an HPLC method according to guidelines from the International Council for Harmonisation (ICH) ensures its reliability. This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govacs.org Such validated methods are crucial for quality control in pharmaceutical and chemical manufacturing. researchgate.net

Table 4: Typical HPLC Conditions for Purity Analysis of Thiazole Derivatives | Parameter | Description | Example from Literature (for related compounds) | | :--- | :--- | :--- | :--- | | Column | Reversed-phase C18 is common. | C18 column (e.g., 4.6 × 250 mm, 3.5 μm) acs.org | | Mobile Phase | A mixture of an organic solvent and an aqueous buffer. | Acetonitrile:acidified water (e.g., 85:15 v/v) acs.org | | Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. | 0.80 mL/min acs.org | | Detection | UV detector set to a wavelength of maximum absorbance for the analyte. | UV at 348 nm acs.org | | Injection Volume | The volume of sample introduced into the system. | 10 - 50 μL nih.govacs.org |

Method Development and Validation for Analytical Procedures

The development and validation of analytical methods are crucial for the accurate quantification of this compound and its derivatives in various matrices. These procedures ensure that the data generated are reliable and reproducible, which is essential for pharmaceutical applications and research. acs.orglabmanager.com High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector is a commonly employed technique for this purpose. acs.org

The validation of an analytical method involves assessing several key parameters to demonstrate its suitability for the intended application. labmanager.commdpi.com These parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). acs.orgmdpi.com

A case study on an indole-thiazole derivative, CS03, highlights the typical validation process. acs.org The accuracy of the HPLC-UV method was confirmed by achieving recovery percentages between 103.3% and 105.2%, which fall within the standard acceptance criteria of 95% to 105%. acs.org The precision of the method was demonstrated by relative standard deviation (RSD) values ranging from 1.69% to 3.58%. acs.org Furthermore, the method established a limit of detection (LOD) of 0.21 μg.mL⁻¹ and a limit of quantification (LOQ) of 0.66 μg.mL⁻¹. acs.org

The robustness of an analytical method, its ability to remain unaffected by small, deliberate variations in method parameters, is another critical validation characteristic. labmanager.com For HPLC methods, this can involve varying the flow rate, column temperature, and mobile phase composition to ensure the method's reliability in routine use. labmanager.comscispace.com

The table below summarizes typical parameters evaluated during the validation of an HPLC method for a thiazole derivative. acs.org

| Validation Parameter | Concentration Levels (μg.mL⁻¹) | Observed Results | Acceptance Criteria |

| Accuracy (% Recovery) | 1, 10, 20 | 103.3% - 105.2% | 95% - 105% |

| Precision (RSD %) | 1, 10, 20 | 1.69% - 3.58% | < 5% |

| Linearity (R²) | 1 - 20 | > 0.99 | ≥ 0.99 |

| LOD (μg.mL⁻¹) | N/A | 0.21 | N/A |

| LOQ (μg.mL⁻¹) | N/A | 0.66 | N/A |

This table is generated based on data for a related indole-thiazole derivative and serves as an illustrative example of method validation parameters. acs.org

Computational Spectroscopy and Quantum Chemical Calculations

Computational spectroscopy and quantum chemical calculations are powerful tools for investigating the structural, electronic, and photophysical properties of this compound and its derivatives. rsc.orgnih.gov These theoretical methods provide insights that complement experimental data and aid in the interpretation of complex chemical phenomena. rsc.orgmdpi.com

Theoretical Predictions of NMR Data

Density Functional Theory (DFT) has become a highly accurate method for predicting the NMR chemical shifts of organic molecules. nih.gov By accounting for conformational isomers, the precision of these predictions can be significantly enhanced. nih.gov For thiazole derivatives, computational analysis of 1H and 13C NMR spectra can help assign signals to specific protons and carbons within the molecule. nih.gov For instance, in a study of (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(4-aryl)thiazoles, the singlet observed between 7.40 and 7.75 ppm in the 1H NMR spectrum was assigned to the proton on the thiazole ring, which is deshielded due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. nih.gov

The prediction of NMR spectra is often achieved using a combination of methods, such as mixed HOSE (Hierarchical Organisation of Spherical Environments) and linear models based on topological descriptions. chemaxon.com These models relate the chemical shifts to the structural environment of the nuclei. chemaxon.com The accuracy of these predictions can be evaluated by comparing the calculated chemical shifts with experimental data, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. nih.gov

Below is a table illustrating the kind of data that can be obtained from theoretical NMR predictions for a hypothetical this compound derivative.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (on C5 of thiazole ring) | ~7.2 | N/A |

| CH₂ (hydroxymethyl) | ~4.7 | ~60 |

| OH (hydroxymethyl) | Variable | N/A |

| C2 (thiazole ring) | N/A | ~155 |

| C4 (thiazole ring) | N/A | ~150 |

| C5 (thiazole ring) | N/A | ~115 |

Note: The values in this table are illustrative and based on general knowledge of thiazole chemistry and typical chemical shifts. Actual predicted values would be generated from specific computational models.

Density Functional Theory (DFT) Studies of Electronic States

DFT and its time-dependent extension (TD-DFT) are extensively used to study the electronic states and photophysical properties of thiazole derivatives. mdpi.comresearchgate.net These calculations provide insights into the electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, which are fundamental to understanding the absorption and emission properties of these compounds. mdpi.com

For example, in a study of a 1,3,4-thiadiazole (B1197879) derivative, TD-DFT calculations revealed that the main absorption band around 320 nm originates from S₀ → S₁ and S₀ → S₂ electronic excitations, corresponding to a π-π* transition within the resorcinyl–thiadiazole π-electron system and a charge transfer from the naphthalene (B1677914) to the resorcinyl–thiadiazole moiety. mdpi.com

DFT calculations can also elucidate the influence of substituents on the electronic properties. Studies on 2-(2′-hydroxyphenyl)-4-chloromethylthiazole (HCT) derivatives have shown that electron-donating groups can strengthen the intramolecular hydrogen bond in the first excited state (S₁), while electron-withdrawing groups can weaken it. researchgate.net These modifications directly impact the electronic spectra of the molecules. researchgate.net

The table below presents a conceptual summary of how DFT can be used to analyze the electronic properties of substituted this compound derivatives.

| Derivative | Substituent Effect | Predicted HOMO-LUMO Gap (eV) | Effect on Absorption/Fluorescence |

| This compound | Reference | (Calculated Value) | Reference |

| with Electron-Donating Group | Stabilizes excited state | Decreased | Red-shift (longer wavelength) |

| with Electron-Withdrawing Group | Destabilizes excited state | Increased | Blue-shift (shorter wavelength) |

This table provides a conceptual framework. Specific values would be derived from actual DFT calculations on the respective molecules.

Potential Energy Surface Analysis for Proton Transfer

Potential energy surface (PES) analysis is a powerful computational tool for investigating reaction mechanisms, particularly proton transfer processes. nih.govlibretexts.org In the context of this compound derivatives capable of excited-state intramolecular proton transfer (ESIPT), PES calculations can map the energy landscape of the ground state (S₀) and the first excited state (S₁). rsc.orgresearchgate.net

These calculations typically involve scanning the potential energy as a function of the bond length of the proton being transferred. rsc.org The results can reveal the energy barriers for proton transfer in both the ground and excited states. For many ESIPT systems, the energy barrier in the ground state is significant, preventing proton transfer. However, upon photoexcitation to the S₁ state, this barrier can be substantially lowered, or even become barrierless, facilitating an ultrafast proton transfer. mdpi.com

For instance, a study on triphenyl-substituted imidazole, oxazole, and thiazole systems showed that the ground state energy barrier for proton transfer was greater than 10 kcal/mol, while in the excited state, it decreased to less than 1 kcal/mol, enabling the ESIPT process. mdpi.com Similarly, for 2-(2′-hydroxyphenyl)thiazole derivatives, computational studies have indicated that the ESIPT potential barrier is influenced by substituents at the 4-position of the thiazole ring. researchgate.net

The following table conceptualizes the findings from a PES analysis for a hypothetical ESIPT-capable this compound derivative.

| Electronic State | Proton Transfer Coordinate (O-H bond length) | Calculated Energy Barrier (kcal/mol) | Feasibility of Proton Transfer |

| Ground State (S₀) | 1.2 Å | > 10 | Unfavorable |

| Excited State (S₁) | 1.2 Å | < 1 | Favorable |

This table is a generalized representation. Precise values are dependent on the specific molecular system and the level of theory used in the calculations. mdpi.com

Medicinal Chemistry and Pharmacological Research Applications

4-Hydroxymethylthiazole as a Core Scaffold in Drug Discovery

The thiazole (B1198619) nucleus is a prevalent feature in many biologically active compounds, and this compound provides a versatile starting point for the development of new drugs. mdpi.com Its structure, featuring a reactive hydroxymethyl group, allows for various chemical modifications to create a library of derivatives with enhanced therapeutic properties. vulcanchem.com The inherent characteristics of the thiazole ring, such as its ability to engage in hydrogen bonding and its electronic properties, contribute to the biological activity of its derivatives. mdpi.com

Design and Synthesis of Thiazole-Bearing Bioactive Compounds

The synthesis of bioactive compounds bearing the thiazole moiety often involves strategic chemical reactions that utilize the reactivity of the thiazole ring and its substituents. A common and robust method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. vulcanchem.comacs.org This method allows for the introduction of various substituents onto the thiazole core, enabling the generation of diverse chemical libraries. acs.org

For instance, phenacyl bromide is a frequently used substrate in the Hantzsch synthesis to produce a wide array of thiazole-linked hybrids. acs.org The hydroxymethyl group at the 4-position of the thiazole ring in this compound offers a convenient handle for further derivatization, allowing for the attachment of other bioactive moieties through esterification or etherification reactions. vulcanchem.com This molecular hybridization approach aims to enhance the efficacy of the resulting compounds, potentially overcoming issues like multidrug resistance and toxicity. acs.org The synthesis of thiazole derivatives can be carried out using both conventional heating methods and more modern techniques like ultrasound irradiation, which can lead to improved yields and shorter reaction times. mdpi.com

Structure-Activity Relationship (SAR) Studies of Thiazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the pharmacological activity of thiazole derivatives. These studies involve systematically modifying the structure of the lead compound and evaluating the resulting changes in biological activity. For thiazole derivatives, SAR studies have revealed that the nature and position of substituents on the thiazole ring significantly influence their antimicrobial and anti-inflammatory properties. nih.govmdpi.com

For example, the introduction of different aryl groups or heterocyclic rings at various positions of the thiazole nucleus can dramatically alter the compound's potency and selectivity. nih.govmdpi.commdpi.com Docking studies are often employed to understand the molecular interactions between the thiazole derivatives and their biological targets, such as enzymes or receptors. mdpi.comresearchgate.net This information helps in the rational design of more potent and selective inhibitors. For instance, in the development of antifungal agents, SAR studies have shown that specific substitutions on the thiazole ring can lead to compounds with potent and well-balanced in vitro and in vivo activities. nih.gov Similarly, for antibacterial agents, the presence of certain substituents can enhance activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Antimicrobial and Anti-inflammatory Agents

Derivatives of this compound have demonstrated significant potential as both antimicrobial and anti-inflammatory agents. The thiazole scaffold is a key component in numerous compounds exhibiting these biological activities. nih.govnih.gov

Antibacterial Activity

Thiazole derivatives are a well-established class of compounds with significant antibacterial properties against a broad spectrum of bacteria. biointerfaceresearch.com The thiazole ring is a core component of many natural and synthetic compounds that show activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The antibacterial efficacy of these derivatives is often attributed to their ability to interfere with essential bacterial processes. nih.gov

Several studies have reported the synthesis of novel thiazole derivatives and their evaluation for antibacterial activity. For example, some thiazole derivatives have shown potent activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The introduction of various substituents onto the thiazole ring has been shown to modulate the antibacterial spectrum and potency. mdpi.com In some cases, these synthetic derivatives have exhibited antibacterial activity comparable or even superior to standard antibiotics. mdpi.combiointerfaceresearch.com

Table 1: Examples of Antibacterial Activity of Thiazole Derivatives

| Compound Type | Target Bacteria | Activity | Reference |

| Thiazole-bearing compounds | Staphylococcus aureus, Escherichia coli | Significant antibacterial activity | biointerfaceresearch.com |

| Heteroaryl(aryl) thiazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, E. coli | Higher potential than ampicillin | mdpi.com |

| Thiazole derivative | Shigella dysenteriae, Proteus mirabilis, Listeria monocytogenes | Inhibited growth | nih.gov |

| 2-aminothiazole derivatives | Gram-negative Pseudomonas aeruginosa, Gram-positive Staphylococcus epidermidis | Substantial antibacterial capability | jchemrev.com |

Antifungal Activity

In addition to their antibacterial properties, thiazole derivatives have also emerged as a promising class of antifungal agents. nih.govjchemrev.com The rise of fungal infections and the development of resistance to existing antifungal drugs have spurred the search for new therapeutic options, with thiazole-based compounds being a key area of investigation. researchgate.netbohrium.com

Numerous studies have demonstrated the in vitro and in vivo antifungal efficacy of various thiazole derivatives against a range of pathogenic fungi, including Candida species and Aspergillus niger. nih.govresearchgate.net For instance, novel thiazole-containing triazole antifungals have shown potent and well-balanced activities. nih.gov The introduction of specific moieties, such as an indolyl group, to the thiazole scaffold has been found to enhance anti-Candida activity. bohrium.com SAR studies have been instrumental in identifying the structural features responsible for the potent antifungal effects of these compounds. nih.govbohrium.com

Table 2: Examples of Antifungal Activity of Thiazole Derivatives

| Compound Type | Target Fungi | Activity | Reference |

| Thiazole-containing triazoles | Clinically isolated pathogenic fungi | Potent antifungal activities in vitro and in vivo | nih.gov |

| Thiazole derivative 6d | Aspergillus niger | Growth inhibition zone of 16 mm, MIC of 64 μg/ml | researchgate.net |

| 2-hydrazino-1,3-thiazole derivatives | Multi-resistant Candida spp. | Inhibitory activity | bohrium.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | A. niger, C. albicans | Potential antifungal activity | jchemrev.com |

Anti-inflammatory Properties

The thiazole ring is a constituent of various compounds that exhibit anti-inflammatory properties. nih.govpensoft.net Inflammation is a complex biological response, and the development of new anti-inflammatory drugs with improved efficacy and safety profiles is an ongoing area of research. Thiazole derivatives have shown promise in this regard by targeting key inflammatory pathways. nih.gov

Research has shown that certain thiazole derivatives can inhibit the production of pro-inflammatory mediators. nih.gov For example, some novel thiazolo[4,5-b]pyridin-2-ones have been evaluated for their anti-inflammatory action using the carrageenan-induced rat paw edema model and have been found to be more potent than the standard drug, Ibuprofen. pensoft.net The anti-inflammatory activity of these compounds is often linked to their ability to inhibit enzymes such as cyclooxygenase (COX). nih.gov The structure-activity relationship studies of these derivatives have helped in identifying the key structural features required for their anti-inflammatory effects. nih.gov

Anticancer and Cytotoxic Studies

Thiazole derivatives are recognized for their potential as anticancer agents, acting through various mechanisms such as inducing apoptosis (programmed cell death), inhibiting critical enzymes, and disrupting tubulin polymerization. nih.govnih.gov Research into derivatives of this compound has revealed promising cytotoxic activity against several cancer cell lines.

Detailed studies on newly synthesized thiazole derivatives have demonstrated their capacity to suppress the growth of human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com For instance, a particularly potent derivative, compound 4c (structure not detailed in the source), exhibited significant inhibitory concentrations (IC₅₀) of 2.57 µM against MCF-7 and 7.26 µM against HepG2 cells. mdpi.com This activity was superior to the standard drug staurosporine (B1682477) in the same assays. mdpi.com Further investigation into its mechanism revealed that this compound also inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in tumor angiogenesis, with an IC₅₀ value of 0.15 µM. mdpi.com Mechanistic studies showed that compound 4c induced cell cycle arrest at the G1/S phase and significantly increased apoptosis in MCF-7 cells. mdpi.com

The cytotoxic potential of the thiazole scaffold is often linked to its ability to interact with various biological targets, including DNA gyrase and other enzymes crucial for cell proliferation. While many anticancer drugs are available, the search for compounds with improved selectivity, reduced side effects, and less susceptibility to drug resistance continues, with thiazole derivatives remaining a key area of investigation. nih.gov

Table 1: Cytotoxic and Enzyme Inhibition Activity of a Lead Thiazole Derivative (Compound 4c)

| Assay | Target/Cell Line | IC₅₀ Value (µM) | Standard Drug | Standard Drug IC₅₀ (µM) |

|---|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| Cytotoxicity | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

| Enzyme Inhibition | VEGFR-2 | 0.15 | Sorafenib | 0.059 |

Data sourced from a study on novel thiazole derivatives. mdpi.com

Enzyme Inhibition Studies

The this compound scaffold is a component of various molecules designed to inhibit specific enzymes, a common strategy in drug development. Its structural features allow it to bind to the active sites of enzymes, preventing the normal catalytic reaction.

Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating depression and neurodegenerative diseases like Parkinson's disease. wikipedia.orgmdpi.com

A naturally occurring compound, Anithiactin A , which contains a this compound moiety, has been identified as a selective and reversible inhibitor of MAO-A. jmb.or.kr It effectively inhibited MAO-A with an IC₅₀ value of 13.0 µM but was not effective against MAO-B. jmb.or.kr Further kinetic analysis revealed it to be a competitive inhibitor with a Ki value of 1.84 µM for MAO-A. jmb.or.kr This selectivity is significant, as selective MAO-A inhibitors are sought for antidepressant therapies. wikipedia.org In contrast, other research has focused on developing selective MAO-B inhibitors for Parkinson's disease. mdpi.com For example, a synthesized 4-(2-methyloxazol-4-yl)benzenesulfonamide , while not a direct thiazole, demonstrates how related heterocyclic structures can be optimized for MAO-B inhibition, showing an IC₅₀ of 3.47 µM for MAO-B versus 43.3 µM for MAO-A. mdpi.com

Table 2: MAO Inhibition Data for Selected Compounds

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Ki (µM) | Selectivity Index (MAO-B IC₅₀ / MAO-A IC₅₀) |

|---|---|---|---|---|---|

| Anithiactin A | MAO-A | Reversible, Competitive | 13.0 | 1.84 | 14.1 (Selective for MAO-A) |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | - | 3.47 | - | 0.08 (Selective for MAO-B) |

Data sourced from studies on MAO inhibitors. mdpi.comjmb.or.kr

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the Krebs cycle and the electron transport chain. nih.govnih.gov Inhibition of SDH can disrupt cellular respiration and energy metabolism, a mechanism exploited by a class of fungicides known as SDHIs. nih.govnih.gov

Several compounds containing heterocyclic rings have been developed as SDH inhibitors. medchemexpress.com For instance, Succinate dehydrogenase-IN-4 , a thiazole derivative, was identified as an inhibitor of SDH with an IC₅₀ of 3.38 µM. medchemexpress.com This compound also exhibited antifungal activity against Physalospora piricola and Colletotrichum orbiculare. medchemexpress.com Another inhibitor, SDH-IN-15 , demonstrated an IC₅₀ of 2.04 µM and was shown to block the mitochondrial respiratory chain in fungi. medchemexpress.com While these specific examples are not confirmed to contain the this compound structure, they highlight the role of the broader thiazole chemical class in targeting the SDH enzyme. The inhibition mechanism often involves the compound binding to the enzyme's active site, competing with the natural substrate, succinate. nih.gov

Molecular Recognition and Ligand-Receptor Interactions

The ability of a molecule to selectively bind to a biological target is governed by molecular recognition, which involves various non-covalent interactions. sioc-journal.cn The this compound structure possesses key features that facilitate these interactions.

The hydroxymethyl group (-CH₂OH) is a critical feature of this compound, as it can act as both a hydrogen bond donor (from the -OH group) and an acceptor (at the oxygen atom). vulcanchem.com This dual capability allows it to form robust hydrogen bonding networks with amino acid residues in a protein's binding site, contributing to the stability and specificity of the ligand-receptor complex. nih.govmdpi.com The formation of these networks is a fundamental aspect of supramolecular chemistry and is essential for the biological activity of many drugs. rsc.org The polarity introduced by the hydroxymethyl group, combined with the electronic properties of the thiazole ring, creates a unique molecular architecture well-suited for selective interactions with biological targets.

Molecular docking is a computational technique used to predict how a molecule binds to a receptor. biointerfaceresearch.com Studies involving thiazole derivatives frequently use docking simulations to understand their mechanism of action at the molecular level. mdpi.commdpi.com

In anticancer research, docking studies of a potent thiazole derivative (compound 4c ) showed a strong binding affinity for the active site of VEGFR-2. mdpi.com The simulations also predicted favorable binding to other cancer-related proteins, including aromatase, EGFR, CDK2, and Bcl-2, helping to explain its broad cytotoxic effects. mdpi.com

Similarly, in the context of MAO inhibition, docking simulations of 4-(2-methyloxazol-4-yl)benzenesulfonamide within the MAO-B active site revealed key interactions. mdpi.com The simulation showed that the sulfonamide group of the inhibitor binds within the substrate cavity, forming interactions with specific amino acid residues, which accounts for its inhibitory activity. mdpi.com These computational models provide valuable insights into the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor within the enzyme's active site, guiding the rational design of more potent and selective inhibitors. ijnc.irnih.gov

Investigations in Biochemical Pathways and Metabolite Studies

The thiazole ring is a fundamental scaffold in numerous biologically active molecules. The compound this compound, as part of more complex structures, is implicated in significant biochemical pathways, particularly in the biosynthesis of natural products and in the intricate communication systems of microorganisms. Research into its roles provides insight into microbial pathogenesis and potential therapeutic targets.

Role in Natural Product Biosynthesis (e.g., Aeruginol)

The this compound moiety is an integral component of aeruginol, a fluorescent secondary metabolite produced by the opportunistic human pathogen Pseudomonas aeruginosa. nih.govacs.orgsmolecule.com Aeruginol's structure is formally 2-(2'-hydroxyphenyl)-4-hydroxymethylthiazole. nih.govacs.orgsmolecule.com Its biosynthesis is closely linked to the pathway for pyochelin, a well-known siderophore (iron-chelating compound) in Pseudomonas. acs.orgnih.gov

The biosynthesis of these related thiazole-containing metabolites is orchestrated by a series of enzymes encoded by gene clusters such as the pch operon. nih.gov The pathway begins with chorismate, which is converted to salicylate. nih.gov Salicylate is then activated and condensed with cysteine, which undergoes cyclization to form a thiazoline (B8809763) ring. nih.govnih.gov This core structure is a key branch point. One of the biosynthetic byproducts is dihydroaeruginoic acid. acs.orgnih.gov Further metabolic modifications, such as dehydration and reduction, are thought to lead to a family of related compounds, including aeruginaldehyde (also known as IQS) and aeruginol. researchgate.net Specifically, the reduction of the aldehyde group in aeruginaldehyde would yield the hydroxymethyl group of aeruginol. researchgate.net These metabolites, once considered mere byproducts, are now recognized for their biological activities, including the ability to bind iron and promote bacterial growth. acs.orgnih.gov

Table 1: Key Compounds in the Biosynthesis of Aeruginol and Related Metabolites

| Compound Name | Chemical Structure | Role in Pathway |

| Salicylate | C₇H₆O₃ | A primary precursor derived from chorismate. nih.gov |

| Cysteine | C₃H₇NO₂S | Provides the sulfur and part of the thiazole ring structure. nih.gov |

| Dihydroaeruginoic acid | C₁₀H₉NO₃S | An early thiazoline-containing intermediate and byproduct. acs.org |

| Aeruginaldehyde (IQS) | C₁₀H₇NO₂S | A key thiazole-containing intermediate and quorum sensing signal. acs.orgresearchgate.net |

| Aeruginol | C₁₀H₉NO₂S | The final natural product, formed by reduction of aeruginaldehyde. researchgate.net |

Influence on Cellular Sugar Metabolism

While direct research on the specific effects of this compound on cellular sugar metabolism is limited, the broader class of thiazole derivatives has been a significant focus of metabolic research, particularly in the context of diabetes. Thiazole-containing compounds have demonstrated notable influence on glucose homeostasis through various mechanisms.

One major area of investigation is the inhibition of carbohydrate-digesting enzymes. Certain novel isatin-thiazole derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase and α-amylase. nih.govbohrium.com These enzymes are crucial for breaking down complex carbohydrates into absorbable glucose in the small intestine. By inhibiting them, these thiazole compounds can delay carbohydrate absorption, leading to a reduction in postprandial hyperglycemia, a key therapeutic goal in managing type 2 diabetes. nih.gov

Another important class, the thiazolidinediones (TZDs), which feature a thiazole-based ring structure, are well-known insulin-sensitizing agents. researchgate.net TZDs like pioglitazone (B448) and rosiglitazone (B1679542) act as agonists for the nuclear receptor PPAR-γ (peroxisome proliferator-activated receptor-gamma). researchgate.net Activation of PPAR-γ alters the transcription of numerous genes involved in glucose and lipid metabolism. researchgate.net A key effect is the enhanced expression and translocation of Glucose Transporter Type 4 (GLUT4). diabetesjournals.orgnih.gov GLUT4 is the primary insulin-responsive glucose transporter in muscle and adipose tissue; its increased presence on the cell surface facilitates greater glucose uptake from the bloodstream, thereby lowering blood glucose levels. diabetesjournals.orgoup.com

Table 2: Influence of Thiazole Derivatives on Sugar Metabolism Pathways

| Thiazole Derivative Class | Target/Mechanism | Effect on Sugar Metabolism |

| Isatin-Thiazole Hybrids | α-Glucosidase, α-Amylase | Inhibition of enzyme activity, delaying carbohydrate digestion and glucose absorption. nih.govbohrium.com |

| Thiazolidinediones (TZDs) | PPAR-γ Agonism | Increases insulin (B600854) sensitivity; enhances expression and translocation of GLUT4, leading to increased glucose uptake in muscle and adipose tissue. researchgate.netoup.com |

| General Thiazole Derivatives | Glucose Transporters (e.g., GLUT1) | Some derivatives can directly increase the expression of glucose transporters like GLUT1 in muscle cells. |

Impact on Quorum Sensing Systems in Microorganisms

The this compound scaffold is central to a class of molecules that play a critical role in quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors. In P. aeruginosa, a complex hierarchy of at least four interconnected QS systems (las, rhl, pqs, and iqs) regulates virulence and biofilm formation. nih.govfrontiersin.org

A pivotal molecule in this network is 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde, known as the Integrated Quorum Sensing signal (IQS). nih.govfrontiersin.orgfrontiersin.org IQS is the signaling molecule for the iqs system and is structurally the aldehyde analog of aeruginol. researchgate.net The biosynthesis of IQS is linked to the ambBCDE gene cluster and is also considered a byproduct of the pyochelin synthesis pathway. acs.orgsci-hub.box

The IQS signal holds a unique position in the QS hierarchy. Its production is notably increased under conditions of phosphate (B84403) stress, an environmental cue often encountered during infection. nih.gov Under such stress, the IQS system can activate the pqs and rhl systems, even in mutants where the master regulatory las system is deficient. nih.gov This demonstrates a crucial adaptive mechanism, allowing P. aeruginosa to maintain its virulence in response to environmental signals. nih.gov The IQS signal has been shown to be essential for the full virulence of P. aeruginosa in various host models and regulates key virulence factors like pyocyanin, elastase, and rhamnolipids. nih.gov Furthermore, research has shown that the IQS signal can induce apoptosis in host cells by targeting specific signaling pathways, highlighting its direct role in pathogen-host interactions. nih.gov The regulation of the IQS system is itself complex, involving other global regulators like VqsR. oup.comnih.govoup.com

Table 3: Role of Thiazole-Based Signals in P. aeruginosa Quorum Sensing

| Quorum Sensing System | Signal Molecule | Signal Structure | Function & Significance |

| las | OdDHL | N-(3-oxododecanoyl)-homoserine lactone | Top-level regulator in the QS hierarchy. nih.gov |

| rhl | C4-HSL | N-butyryl-homoserine lactone | Controls production of rhamnolipids and other virulence factors. nih.gov |

| pqs | PQS | 2-heptyl-3-hydroxy-4-quinolone | Quinolone signal involved in virulence and interlinked with other systems. researchgate.net |

| iqs | IQS | 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde | Integrates phosphate stress signals with the QS network; activates pqs and rhl systems; essential for full virulence. nih.govfrontiersin.orgtandfonline.com |

Advanced Materials Science and Catalysis Research

Application of Thiazole (B1198619) Scaffolds in Material Development

Thiazole-based scaffolds are integral to the design of new functional materials, particularly in the realm of organic electronics. Their inherent semiconductor properties, which can be fine-tuned through structural modification, allow for their use in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The replacement of more traditional thiophene (B33073) rings with thiazole units in electron-donor small molecules has emerged as a strategy to enhance the performance of organic photovoltaic devices. rsc.org

Research has demonstrated that incorporating thiazole units as linkers in diketopyrrolopyrrole-based molecules for organic solar cells can lead to significant improvements. rsc.org This structural substitution simultaneously lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org The key advantage is the substantial lowering of the HOMO level, which directly results in a higher open-circuit voltage (Voc), a critical parameter for solar cell efficiency, without negatively impacting the material's band-gap. rsc.org

A notable study synthesized a dumbbell-shaped, electron-donor molecule where thiazole units connected a diketopyrrolopyrrole core to triazatruxene moieties. This material achieved a power conversion efficiency of 6.3% in a solar cell, with an open-circuit voltage that was 0.15 V higher than its direct thiophene-based analogue. rsc.org This enhancement is attributed to the unique electronic influence of the thiazole ring. rsc.org Beyond solar cells, thiazole derivatives are also explored for their potential in other optical and electrical systems, including Organic Field-Effect Transistors (OFETs). nih.govambeed.com

Table 1: Performance Comparison of Thiazole vs. Thiophene Scaffolds in a Diketopyrrolopyrrole-Based Solar Cell

| Parameter | Thiazole-Based Molecule | Thiophene-Based Counterpart | Reference |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | 6.3% | Not specified, but lower | rsc.org |

| Open-Circuit Voltage (Voc) Increase | +0.15 V | Baseline | rsc.org |

| HOMO Energy Level | Lowered | Higher | rsc.org |

| Band-Gap | Similar | Similar | rsc.org |

Role of 4-Hydroxymethylthiazole in Catalytic Systems